molecular formula C23H24N2O2S B593273 OTS964 CAS No. 1338542-14-5

OTS964

Cat. No.: B593273
CAS No.: 1338542-14-5
M. Wt: 392.5
InChI Key: XCFRUAOZMVFDPQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OTS964 is a small-molecule inhibitor with high affinity and selectivity for T-LAK cell-originated protein kinase (TOPK/PBK), exhibiting an IC50 of 28 nM . It also potently inhibits cyclin-dependent kinase 11 (CDK11) with a dissociation constant (Kd) of 40 nM . This compound suppresses cancer cell proliferation by inducing cytokinesis defects, apoptosis, and spliceosome dysregulation . Preclinical studies demonstrate its efficacy in reducing tumor growth in xenograft models, with oral and liposomal formulations showing comparable antitumor activity . Notably, this compound transiently causes hematopoietic toxicity (e.g., leukocytopenia), but this effect is reversible .

Preparation Methods

Synthetic Routes and Reaction Conditions

OTS964 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound can be encapsulated into liposomes through well-established pH gradient-based methods. This encapsulation enhances the stability and bioavailability of this compound, making it suitable for clinical development .

Chemical Reactions Analysis

Types of Reactions

OTS964 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with potentially different biological activities .

Scientific Research Applications

OTS964 has a wide range of scientific research applications, including:

Mechanism of Action

OTS964 exerts its effects by inhibiting T-lymphokine-activated killer cell-originated protein kinase (TOPK), a protein kinase involved in cell cycle control and mitotic progression. By inhibiting TOPK, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to interact with the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs .

Comparison with Similar Compounds

OTS514: A Structurally Related TOPK Inhibitor

OTS514 is another TOPK inhibitor with reported activity against small-cell lung cancer and cancer stem cells (CSCs).

Parameter OTS964 OTS514
Primary Target TOPK (IC50: 28 nM) and CDK11 (Kd: 40 nM) TOPK (specific IC50 not reported)
Mechanism Induces cytokinesis defects, apoptosis, and spliceosome inhibition Targets TOPK to inhibit CSC proliferation
Resistance Mechanisms ABCB1/ABCG2-mediated drug efflux; CDK11B mutations Not reported in evidence
Clinical Applications Glioblastoma, colorectal cancer, melanoma Small-cell lung cancer, CSCs
Toxicity Transient leukocytopenia Not reported in evidence

Key Differences :

  • Dual Targeting : this compound uniquely inhibits both TOPK and CDK11, enabling broader mechanistic effects (e.g., spliceosome dysregulation) compared to OTS514 .

Other CDK Inhibitors (e.g., CDK4/6 Inhibitors)

While the evidence lacks direct comparisons with CDK4/6 inhibitors (e.g., palbociclib), this compound’s CDK11 inhibition distinguishes it:

  • Mechanistic Specificity : CDK11 regulates pre-mRNA splicing and mitotic progression, unlike CDK4/6, which control cell cycle G1/S transition .
  • Therapeutic Niche : this compound targets aggressive cancers (e.g., glioblastoma, triple-negative breast cancer) with spliceosome dependencies, whereas CDK4/6 inhibitors are used in hormone receptor-positive breast cancer .

MELK Inhibitors (Disputed Targets)

Early studies misattributed this compound’s efficacy to maternal embryonic leucine zipper kinase (MELK). However, CRISPR-based knockout models revealed that this compound’s cytotoxicity is MELK-independent, underscoring its true targets (TOPK/CDK11) . This contrasts with MELK-specific inhibitors, which may lack this compound’s dual-targeting advantage .

Research Findings and Clinical Implications

Unique Advantages of this compound

  • Clone Elimination in Glioblastoma : this compound reduces glioblastoma stem cell (GSC) populations by 99% at 500 nM, outperforming temozolomide (TMZ) in clone eradication .
  • Spliceosome Modulation : By inhibiting CDK11, this compound blocks spliceosome activation, a mechanism absent in other TOPK inhibitors .
  • Reversible Resistance : Surviving GSCs temporarily resist this compound but regain sensitivity after drug withdrawal, enabling intermittent dosing strategies .

Limitations and Challenges

  • ABC Transporter-Mediated Resistance : Overexpression of ABCB1/ABCG2 efflux pumps reduces this compound efficacy, necessitating combination therapies with transporter inhibitors (e.g., verapamil) .
  • Hematopoietic Toxicity : Transient leukocytopenia requires careful monitoring in clinical trials .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of OTS964, and how do they influence its anticancer activity?

this compound is a dual inhibitor of T-LAK cell-originated protein kinase (TOPK) and cyclin-dependent kinase 11 (CDK11) . It binds TOPK with an IC50 of 28 nM and CDK11B with a Kd of 40 nM . Mechanistically, this compound induces cell cycle arrest (G2/M phase) and apoptosis by disrupting CDK11-mediated transcriptional regulation and mitotic progression . For experimental validation, use kinase inhibition assays (e.g., ITC for binding affinity) and cell cycle profiling (flow cytometry). Prioritize TOPK-positive cell lines (e.g., U87 glioblastoma) for robust responses .

Q. What experimental models are optimal for studying this compound’s efficacy in vitro and in vivo?

  • In vitro : Use TOPK-positive cancer cell lines (e.g., HCT116 colon cancer, U87/U251 glioblastoma) due to their sensitivity (IC50: 19–73 nM). TOPK-negative lines (e.g., HT29) serve as controls .
  • In vivo : BALB/cSLC-nu/nu mice with xenograft tumors (e.g., glioblastoma) treated with 40 mg/kg this compound via intravenous injection. Liposomal formulations improve bioavailability and reduce toxicity .
    For mechanistic studies, combine RNA-seq to assess CDK11/TOPK pathway modulation and immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) .

Q. How does this compound induce apoptosis, and what biomarkers indicate its activity?

this compound triggers apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase-3/7 activation. Key biomarkers include:

  • Cell cycle markers : Phospho-histone H3 (mitotic arrest) .
  • Apoptotic markers : Annexin V/PI staining, PARP cleavage .
  • TOPK/CDK11 inhibition : Reduced phosphorylation of downstream targets (e.g., ERK for TOPK; RNA polymerase II for CDK11) .
    Methodology: Perform Western blotting for pathway components and use live-cell imaging to track mitotic defects .

Advanced Research Questions

Q. How do cancer cells develop resistance to this compound, and what experimental strategies address this?

Resistance arises via:

  • ABCG2-mediated drug efflux : Overexpression of ABCG2 reduces intracellular this compound levels. Co-treatment with ABCG2 inhibitors (e.g., Ko143) restores sensitivity .
  • CDK11/TOPK mutations : CRISPR-generated resistant clones (e.g., HCT116) show CDK11-G579S mutations. Validate via whole-exome sequencing and rescue experiments (e.g., reintroducing wild-type CDK11) .
  • Heterogeneous GSC populations : Glioblastoma stem cells (GSCs) exhibit transient resistance via "power-law" growth dynamics. Use clonal elimination assays and longitudinal tracking of GSC subpopulations under pulsed this compound exposure .

Q. How can this compound’s specificity for CDK11 over other CDKs be validated in experimental designs?

  • Structural studies : Co-crystallize this compound with CDK11 (PDB ID: 7UKZ) to identify binding residues (e.g., Leu95, Glu98) critical for specificity. Compare with other CDKs (e.g., CDK9) via molecular docking .
  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test off-target effects. This compound shows >100-fold selectivity for CDK11/TOPK over most kinases .
  • Rescue experiments : Introduce CDK11-specific mutations (e.g., G579S) and assess this compound’s efficacy loss via viability assays .

Q. What combination therapies enhance this compound’s antitumor effects while mitigating resistance?

  • Photodynamic therapy (PDT) : Co-deliver this compound with chlorin e6 (Ce6) using hypoxia-responsive nanoparticles (this compound/Ce6@NPs). This exploits tumor hypoxia for localized ROS generation and TOPK inhibition .
  • TMZ synergy : In glioblastoma, combine this compound with temozolomide (TMZ) to target GSC heterogeneity. TMZ reduces bulk tumors, while this compound eliminates residual GSCs .
  • Epigenetic modulators : Co-treatment with HDAC inhibitors (e.g., vorinostat) enhances this compound-induced apoptosis by derepressing pro-death genes .

Q. How does this compound affect the functional plasticity of glioblastoma stem cells (GSCs)?

this compound transiently reduces GSC populations but spares a subset with "power-law" growth dynamics. These residual GSCs exhibit:

  • Reversible drug tolerance : Withdrawing OTS614 restores sensitivity in recovered clones. Use sequential dosing (e.g., 300 nM pulses) to exhaust resistant subpopulations .
  • Altered survival pathways : Upregulated ABCG2 and autophagy (LC3-II elevation) promote persistence. Inhibit autophagy (chloroquine) or ABCG2 to enhance eradication .
    Methodology: Employ single-cell RNA-seq to track transcriptional plasticity and functional assays (e.g., neurosphere formation) .

Q. Key Contradictions & Resolutions

  • Initial Target Misconception : Early studies attributed this compound’s activity to TOPK inhibition, but CRISPR-Cas9 screens revealed CDK11 as the critical target . Resolution: Use genetic knockout models (e.g., CDK11-/- cells) to dissect contributions of TOPK vs. CDK11 .
  • Resistance Mechanisms : While ABCG2 efflux is implicated, some resistant clones lack ABCG2 upregulation. Resolution: Perform multi-omics profiling (proteomics/metabolomics) to identify compensatory pathways .

Properties

CAS No.

1338542-14-5

Molecular Formula

C23H24N2O2S

Molecular Weight

392.5

InChI

InChI=1S/C23H24N2O2S/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20/h5-11,14,26H,12H2,1-4H3,(H,24,27)/t14-/m0/s1

InChI Key

XCFRUAOZMVFDPQ-AWEZNQCLSA-N

SMILES

CC1=C2C(C(C=CS3)=C3C(N2)=O)=C(C4=CC=C([C@@H](C)CN(C)C)C=C4)C(O)=C1

Synonyms

9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OTS964
Reactant of Route 2
OTS964
Reactant of Route 3
OTS964
Reactant of Route 4
OTS964
Reactant of Route 5
OTS964
Reactant of Route 6
OTS964

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.